5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine
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Overview
Description
5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-fluorobenzoyl chloride, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide
- Cyclopropyl-(3-fluorophenyl)methanamine
Uniqueness
5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Biological Activity
5-Cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine is a heterocyclic compound notable for its pyrazole structure, which is substituted with a cyclopropyl group and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C12H12FN3 |
Molecular Weight | 217.24 g/mol |
IUPAC Name | This compound |
InChI Key | YJVQVQYMBOEUMI-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=C(C(=NN2)C3=CC(=CC=C3)F)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. Research indicates that it may act as an inhibitor for certain protein kinases, which are crucial in cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated moderate activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 µg/mL . These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Potential
The anticancer potential of this compound has also been explored. It has shown promise in inhibiting cancer cell proliferation through mechanisms that involve the modulation of signaling pathways related to cell growth and survival. For instance, compounds structurally related to pyrazoles have been reported to exhibit inhibitory effects on p38 MAPK, a key player in cancer progression .
Case Studies and Research Findings
- Antimicrobial Study : A study investigated the efficacy of various pyrazole derivatives against common pathogens. The compound exhibited significant antibacterial activity, particularly against gram-positive bacteria, indicating its potential as a lead compound for further development .
- Anticancer Research : In a study focusing on pyrazole derivatives as anticancer agents, this compound was shown to inhibit tumor cell growth in vitro, with IC50 values suggesting effective potency against specific cancer cell lines .
Comparative Analysis with Similar Compounds
When compared to similar compounds, such as 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide, this compound demonstrates distinct reactivity and biological profiles due to its unique substitution pattern on the pyrazole ring. This uniqueness may provide advantages in terms of selectivity and efficacy against targeted biological pathways.
Properties
Molecular Formula |
C12H12FN3 |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)12-10(14)11(15-16-12)7-4-5-7/h1-3,6-7H,4-5,14H2,(H,15,16) |
InChI Key |
YJVQVQYMBOEUMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
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